

Application Notes and Protocols for PET Imaging with [11C]AZD1283 in Mice

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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

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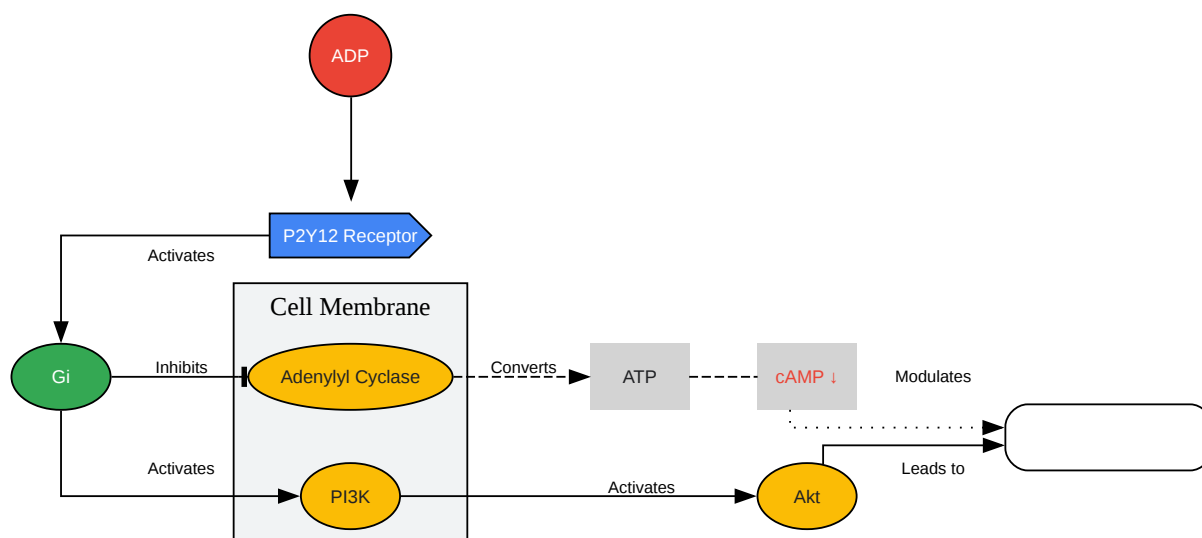
For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]AZD1283 is a potent and selective antagonist of the P2Y12 receptor (P2Y12R), a key receptor in microglial activation and platelet aggregation. As a positron emission tomography (PET) radiotracer, [11C]AZD1283 holds the potential for in vivo imaging and quantification of P2Y12R expression, offering a valuable tool for studying neuroinflammation in neurological diseases and for the development of novel therapeutics. These application notes provide detailed protocols for the radiosynthesis, quality control, and preclinical PET imaging of [11C]AZD1283 in mice.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the Gi alpha subunit. Upon binding of its endogenous ligand, adenosine diphosphate (ADP), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway, along with the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, plays a crucial role in platelet aggregation and microglial activation.^{[1][2][3][4][5][6]}



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P2Y12 Receptor Signaling Cascade.

Experimental Protocols

Radiosynthesis of [11C]AZD1283

The radiosynthesis of [11C]**AZD1283** is performed via a palladium-catalyzed cross-coupling reaction using [11C]hydrogen cyanide ([11C]HCN) as the radiolabeling precursor.

1.1. Production of [11C]HCN

[11C]HCN is typically produced from cyclotron-produced [11C]CO₂. The process involves the conversion of [11C]CO₂ to [11C]CH₄, followed by the reaction of [11C]CH₄ with ammonia over a platinum catalyst at high temperature.

1.2. Radiosynthesis of [11C]**AZD1283**

A detailed, step-by-step protocol for the automated synthesis should be developed based on specific laboratory equipment. The general procedure is as follows:

- **Precursor Preparation:** Prepare a solution of the brominated precursor of **AZD1283** in an appropriate solvent (e.g., DMF).
- **[11C]Cyanation Reaction:** Bubble the produced [11C]HCN gas through the precursor solution in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst (e.g., CuI). The reaction is typically heated.
- **Purification:** Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
- **Formulation:** The purified [11C]**AZD1283** fraction is collected, the solvent is removed, and the final product is formulated in a sterile solution suitable for intravenous injection (e.g., saline with a small percentage of ethanol).

Quality Control

2.1. Radiochemical Purity and Identity

- **Method:** Analytical HPLC.
- **Acceptance Criteria:** Radiochemical purity should be >99%. The retention time of the radioactive product should match that of the non-radioactive **AZD1283** standard.

2.2. Molar Activity

- **Method:** Calculated from the amount of radioactivity and the mass of the **AZD1283** standard, as determined by the analytical HPLC calibration curve.
- **Typical Values:** Molar activity is generally expected to be high to minimize pharmacological effects.

2.3. Residual Solvents

- **Method:** Gas Chromatography (GC).
- **Acceptance Criteria:** Levels of residual solvents from the synthesis (e.g., ethanol, DMF) must be below the limits set by pharmacopeial standards.

2.4. Sterility and Endotoxin Testing

- Method: Standard sterility and Limulus Amebocyte Lysate (LAL) tests should be performed on the final product intended for injection.

Parameter	Method	Typical Results
Radiochemical Yield	HPLC	Variable, dependent on synthesis module
Molar Activity	HPLC	1142.84 ± 504.73 mCi/μmol
Radiochemical Purity	HPLC	>99%
Chemical Purity	HPLC	>99%

Table 1: Summary of Quality Control Data for [11C]AZD1283.

Animal Handling and Preparation

3.1. Animal Models

- Wild-type mice (e.g., C57BL/6) can be used for baseline imaging.
- P2Y12 knockout mice can be used as a negative control to demonstrate target specificity.

3.2. Anesthesia and Monitoring

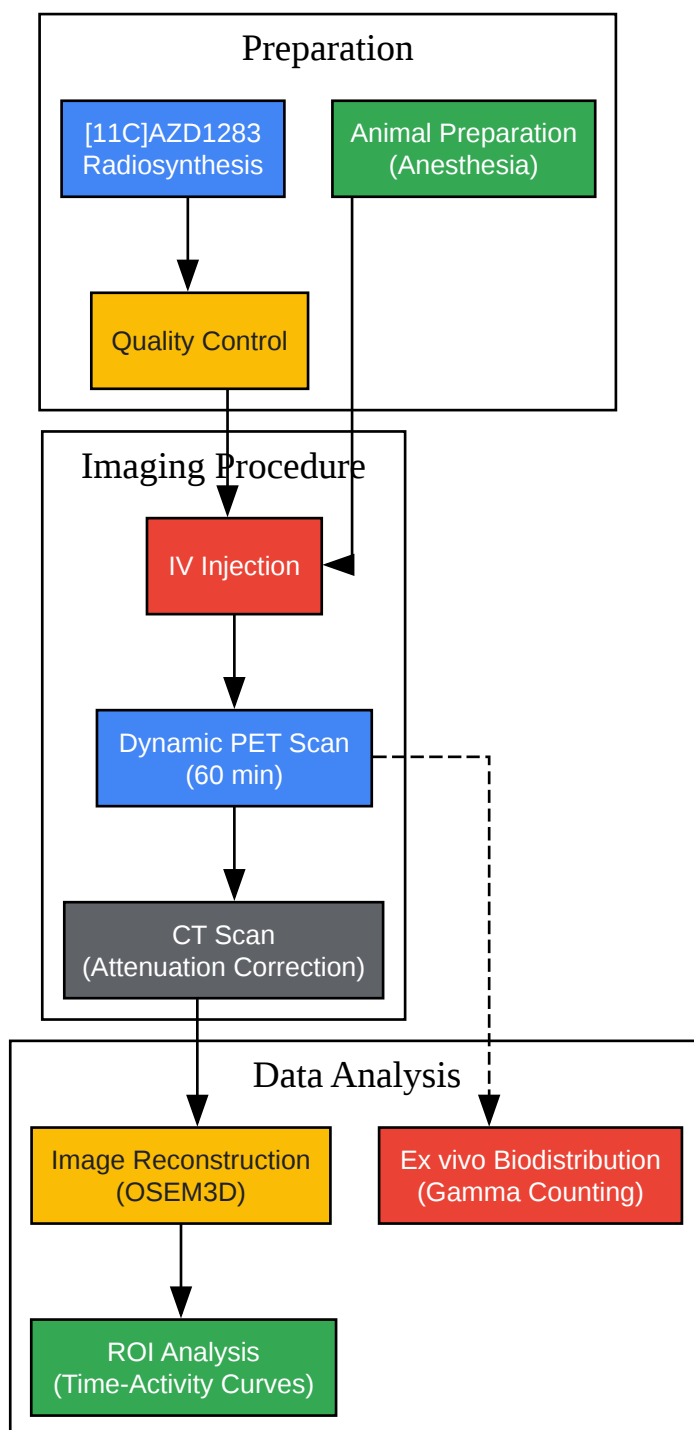
- Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
- Monitor the animal's respiratory rate and body temperature throughout the procedure. Maintain body temperature using a heating pad.
- Apply ophthalmic ointment to the eyes to prevent corneal drying.

[11C]AZD1283 Injection Protocol

4.1. Radiotracer Administration

- The recommended injected dose is approximately 3.7-18.5 MBq (100-500 μCi) per mouse.

- Administer [^{11}C]AZD1283 intravenously via the lateral tail vein.
- The injection volume should be kept low (typically $< 200\ \mu\text{L}$) and administered as a bolus.



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